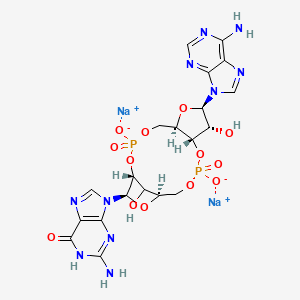

2',3'-cGAMP sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10?,11-,12-,13-,18-,19-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVCOPPPOWRJAV-GZOOVNNNSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)[O-])O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N10Na2O13P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of 2',3'-cGAMP: A Landmark in Innate Immunity

The identification of cyclic GMP-AMP (2',3'-cGAMP) as a second messenger in the innate immune response to cytosolic DNA marked a pivotal moment in our understanding of how the body defends itself against pathogens and cellular damage. This discovery not only elucidated a previously unknown signaling molecule but also unraveled the intricate workings of the cGAS-STING pathway, a critical component of host defense. This in-depth guide provides a historical context of this discovery, details the key experiments that led to it, and presents the relevant signaling pathways and experimental workflows.

Historical Context: The Search for a Cytosolic DNA Sensor

For decades, it was known that the presence of DNA in the cytoplasm of mammalian cells triggers a potent type I interferon response, a key element of antiviral defense.[1][2] However, the precise mechanism by which cytosolic DNA was sensed and translated into a cellular response remained a significant puzzle. Prior to 2012, research had identified STING (Stimulator of Interferon Genes) as a crucial adaptor protein in this pathway, but the identity of the direct DNA sensor that signals to STING was unclear.[3][4] Several proteins had been proposed as potential cytosolic DNA sensors, but a unifying mechanism was lacking.[3][4]

The prevailing hypothesis was that a protein directly recognized cytosolic DNA and then interacted with STING to initiate downstream signaling. The discovery of 2',3'-cGAMP challenged this paradigm by revealing the existence of a small molecule intermediary, a second messenger, that bridges DNA sensing and STING activation.

The groundbreaking work from the laboratory of Zhijian "James" Chen at the University of Texas Southwestern Medical Center was instrumental in this discovery.[1][2] Their research culminated in two seminal papers published in Science in 2013, which identified both the novel second messenger, 2',3'-cGAMP, and the enzyme that produces it, cyclic GMP-AMP synthase (cGAS).[1][2] This discovery was the result of meticulous biochemical fractionation and reconstitution experiments, coupled with modern analytical techniques like mass spectrometry.

Key Experiments in the Discovery of 2',3'-cGAMP

The journey to identify 2',3'-cGAMP involved a series of elegant and systematic experiments designed to isolate and characterize the factor responsible for activating STING in response to cytosolic DNA.

Biochemical Purification of the STING-Activating Factor

The initial breakthrough came from the observation that the supernatant from digitonin-permeabilized cells, when stimulated with DNA, could activate STING in target cells. This suggested the presence of a soluble factor that was produced upon DNA stimulation. The Chen lab embarked on a classic biochemical purification strategy to isolate this factor.

-

Cell Culture and Stimulation: Mouse L929 fibroblast cells were cultured in large quantities. The cells were then treated with digitonin to permeabilize the plasma membrane. The permeabilized cells were stimulated with herring testes DNA (HT-DNA) in the presence of ATP and GTP to induce the production of the active factor.

-

Preparation of Cell-Free Supernatant: The supernatant from the stimulated cells, containing the soluble factor, was collected.

-

Heat Inactivation and Nuclease Treatment: The supernatant was heated to inactivate any proteins and treated with nucleases to degrade the input DNA. This step was crucial to ensure that the observed STING activation was not due to residual DNA.

-

Chromatographic Fractionation: The treated supernatant was subjected to a series of chromatographic steps to purify the active factor. This included:

-

Anion-exchange chromatography: The supernatant was passed through a Q-Sepharose column, and the fractions were eluted with a salt gradient.

-

Size-exclusion chromatography: The active fractions from the anion-exchange step were further separated based on size using a Superdex Peptide column.

-

Reversed-phase high-performance liquid chromatography (HPLC): The final purification step involved separating the active fractions on a C18 reversed-phase HPLC column.

-

-

Activity Assay: Throughout the purification process, the fractions were tested for their ability to induce the dimerization of IRF3 (a downstream target of STING) in digitonin-permeabilized cells. This served as the bioassay to track the active factor.

Identification of the Active Factor as a Cyclic Dinucleotide

Once a highly purified active fraction was obtained, the next challenge was to determine its chemical identity.

-

Sample Preparation: The purified active fraction was analyzed by high-resolution mass spectrometry.

-

Mass Spectrometry: The analysis revealed a molecule with a mass-to-charge ratio (m/z) corresponding to a cyclic GMP-AMP dinucleotide (cGAMP).[1]

-

Structural Elucidation: Further tandem mass spectrometry (MS/MS) analysis, which fragments the molecule and measures the masses of the fragments, confirmed the composition and cyclic nature of the molecule.[1][5] The fragmentation pattern was consistent with a molecule containing one guanosine monophosphate (GMP) and one adenosine monophosphate (AMP) linked in a cyclic structure.[5]

Identification of cGAS as the Enzyme Synthesizing 2',3'-cGAMP

Concurrently with the identification of cGAMP, the Chen lab sought to identify the enzyme responsible for its synthesis. They used a similar biochemical fractionation approach, this time tracking the enzymatic activity that could produce the STING-activating factor from ATP and GTP in the presence of DNA.

-

Biochemical Fractionation of cGAMP Synthesis Activity: Cytosolic extracts from L929 cells were subjected to multiple chromatographic steps to purify the enzyme responsible for cGAMP synthesis.

-

Mass Spectrometry-based Protein Identification: The proteins in the most active fraction were identified using quantitative mass spectrometry. This led to the identification of a previously uncharacterized protein, which they named cyclic GMP-AMP synthase (cGAS).[2]

-

Recombinant Protein Expression and Activity Assay: The gene encoding cGAS was cloned and expressed in E. coli to produce recombinant cGAS protein. The purified recombinant cGAS was shown to synthesize a STING-activating factor from ATP and GTP only in the presence of double-stranded DNA.

-

Confirmation of the Reaction Product: The product of the recombinant cGAS reaction was confirmed to be cGAMP by mass spectrometry.

The Unique Structure of 2',3'-cGAMP

A surprising finding was that the cGAMP produced by mammalian cGAS was not the canonical 3',5'-3',5' linked cyclic dinucleotide found in bacteria. Instead, it was a non-canonical isomer, 2',3'-cGAMP, containing one 2',5'-phosphodiester bond and one 3',5'-phosphodiester bond.[6] This unique linkage was found to be critical for its high-affinity binding to STING and potent activation of the downstream immune response.[6]

Quantitative Data Summary

The following table summarizes key quantitative data from the seminal studies on 2',3'-cGAMP discovery.

| Parameter | Value | Reference |

| EC50 for IFN-β induction by 2',3'-cGAMP in THP-1 cells | ~124 µM | [7] |

| EC50 for IFN-β induction by 2',3'-cGAMP in human PBMCs | ~70 µM | [7] |

| Binding Affinity (Kd) of 2',3'-cGAMP to STING | High affinity (specific value varies by study and method) | [6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the cGAS-STING signaling pathway and the experimental workflow for the purification of 2',3'-cGAMP.

References

- 1. Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic GMP-AMP synthase is a cytosolic DNA sensor that activates the type I interferon pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cGAS, an innate dsDNA sensor with multifaceted functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

The Evolutionary Odyssey of cGAS-STING: From Bacterial Defense to Human Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of innate immunity in vertebrates, orchestrating responses to infection, cellular damage, and cancer. However, the origins of this sophisticated defense mechanism are far more ancient, with deep roots in the perpetual conflict between bacteria and the viruses that infect them (bacteriophages). This technical guide delves into the evolutionary journey of the cGAS-STING pathway, tracing its transformation from a primordial prokaryotic defense system into a central regulator of metazoan immunity. We will explore the key molecular innovations that have shaped the pathway's function across diverse life forms, present quantitative data from pivotal studies, and provide detailed protocols for the experimental techniques used to unravel its evolutionary history.

Prokaryotic Origins: The CBASS Antiphage Systems

The evolutionary precursors of the cGAS-STING pathway are found in bacteria, where they function as a defense mechanism against bacteriophages.[1] These systems, known as cyclic oligonucleotide-based antiphage signaling systems (CBASS), consist of a cGAS-like nucleotidyltransferase (CD-NTase) and various effector proteins, some of which are homologs of STING.[1][2]

Upon phage infection, the bacterial CD-NTase is activated, though the precise mechanism of activation is not fully understood, and synthesizes a variety of cyclic dinucleotides (CDNs), including 3'3'-cGAMP, c-di-GMP, and c-di-AMP.[1][2] These CDNs act as second messengers, binding to and activating effector proteins that ultimately lead to an abortive infection, a process that kills the infected cell to prevent further phage propagation.[1] The effector domains in these bacterial systems are diverse and can include phospholipases, nucleases, and transmembrane proteins that disrupt cellular integrity.[1]

Notably, some bacterial STING-like proteins possess a Toll/interleukin-1 receptor (TIR) domain, a common building block in immune signaling pathways across different kingdoms of life.[1] This suggests that from its inception, the STING protein family was involved in host defense.

Emergence in Early Metazoans: A Pre-Interferon Function

The core components of the cGAS-STING pathway are present in some of the earliest branching metazoans, predating the evolution of interferons by hundreds of millions of years.[3][4] Phylogenetic analyses have traced homologs of both cGAS and STING back to choanoflagellates, the closest living relatives of animals.[5][6]

Studies in the sea anemone Nematostella vectensis, an organism that diverged from the human lineage over 500 million years ago, have revealed a functional cGAS-STING pathway.[4] In this organism, the cGAS-like enzyme produces a 3',3'-linked CDN, similar to those found in bacteria, which in turn activates the anemone STING protein.[4] This activation, however, does not lead to an interferon response, as interferons are a vertebrate innovation.[1] Instead, the ancestral function of STING appears to be linked to other cellular processes like autophagy, an evolutionarily conserved mechanism for clearing intracellular debris and pathogens.[7]

The discovery of a functional cGAS-STING pathway in such a distant relative of vertebrates highlights that the fundamental principle of CDN-based signaling for immunity was established early in animal evolution.[4]

Diversification in Invertebrates: Adapting to New Threats

Invertebrates, which constitute the vast majority of animal species, exhibit a remarkable diversity in their cGAS-STING signaling pathways. In insects like Drosophila melanogaster, the pathway has been adapted to combat RNA viruses.[1] Unlike in mammals, where cGAS is a dedicated DNA sensor, Drosophila possesses cGAS-like receptors (cGLRs) that can be activated by double-stranded RNA (dsRNA), a common hallmark of viral replication.[2] These cGLRs synthesize various CDNs, including 2'3'-cGAMP and 3'2'-cGAMP, which then activate the insect STING homolog.[2][8]

The downstream signaling from STING in insects also differs from the canonical vertebrate pathway. Instead of inducing interferons, insect STING activation often leads to the production of antimicrobial peptides via the NF-κB-like transcription factor Relish and the induction of autophagy.[9] This demonstrates the evolutionary plasticity of the pathway, as it has been repurposed to counter different types of pathogens using the existing molecular toolkit of the host.

The Vertebrate Innovation: The Link to Interferon

The most significant evolutionary leap in the cGAS-STING pathway occurred in vertebrates with its linkage to the type I interferon (IFN) system.[3] This innovation transformed the pathway into a potent antiviral defense mechanism.

Several key molecular changes underpinned this functional shift:

-

Evolution of 2'3'-cGAMP: Vertebrate cGAS enzymes evolved the unique ability to synthesize 2'3'-cGAMP, a CDN with one 2'-5' and one 3'-5' phosphodiester bond.[4] This specific isomer is a particularly potent activator of vertebrate STING.[4]

-

Acquisition of the C-Terminal Tail (CTT) on STING: Vertebrate STING proteins acquired a C-terminal tail which serves as a docking site for the kinase TBK1.[1]

-

Recruitment of IRF3: The recruitment and activation of TBK1 by STING leads to the phosphorylation and activation of the transcription factor IRF3.[10] Activated IRF3 then translocates to the nucleus and drives the expression of type I interferons and other interferon-stimulated genes (ISGs), which establish a broad antiviral state in the host.[10][11]

This coupling of the ancient cGAS-STING sensing machinery to the newly evolved interferon system provided vertebrates with a highly effective and adaptable defense against a wide range of viral pathogens.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the cGAS-STING pathway across different species.

| Organism | cGAS Homolog | Ligand | CDN Product | STING Homolog | Downstream Response | Reference |

| Bacteria | CD-NTase | Phage infection | 3'3'-cGAMP, c-di-GMP, etc. | STING-like (with various effector domains) | Abortive infection | [1] |

| Nematostella vectensis (Sea Anemone) | Nv-cGAS | dsDNA | 3'3'-cGAMP | Nv-STING | Autophagy | [4] |

| Drosophila melanogaster (Fruit Fly) | cGLR1, cGLR2 | dsRNA | 3'2'-cGAMP, 2'3'-c-di-GMP | Dm-STING | NF-κB (Relish), Autophagy | [2] |

| Homo sapiens (Human) | h-cGAS | dsDNA | 2'3'-cGAMP | h-STING | Type I Interferons (via TBK1-IRF3), NF-κB | [10] |

Key Experimental Protocols

Phylogenetic Analysis of cGAS and STING Homologs

This protocol outlines a general workflow for identifying and analyzing the evolutionary relationships of cGAS and STING proteins.

-

Homolog Identification:

-

Use the protein sequences of human cGAS and STING as queries for a BLASTp search against the non-redundant protein sequences (nr) database at the National Center for Biotechnology Information (NCBI).

-

To identify distant homologs, perform a Position-Specific Iterated BLAST (PSI-BLAST) search.

-

Retrieve the full-length protein sequences of the identified homologs from representative species across different phyla.

-

-

Multiple Sequence Alignment:

-

Align the collected protein sequences using a multiple sequence alignment tool such as Clustal Omega or MAFFT.

-

Manually inspect and edit the alignment to remove poorly aligned regions and gaps, which can introduce errors in phylogenetic inference.

-

-

Phylogenetic Tree Construction:

-

Use the curated alignment to construct a phylogenetic tree using methods such as:

-

Maximum Likelihood (ML): Employ software like RAxML or IQ-TREE. This method evaluates the likelihood of different tree topologies given a model of amino acid substitution.

-

Bayesian Inference (BI): Use software like MrBayes. This method calculates the posterior probability of a tree, providing a measure of confidence in the inferred relationships.

-

-

Assess the statistical support for the branches of the phylogenetic tree using bootstrapping (for ML) or posterior probabilities (for BI).

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using software like FigTree or iTOL.

-

Analyze the branching patterns to infer the evolutionary relationships between the cGAS and STING homologs from different species.

-

In Vitro cGAS Activity Assay

This protocol describes a method to measure the enzymatic activity of a cGAS homolog in vitro.

-

Protein Expression and Purification:

-

Clone the coding sequence of the cGAS homolog into an expression vector with a purification tag (e.g., His-tag, GST-tag).

-

Express the protein in a suitable expression system (e.g., E. coli, insect cells).

-

Purify the recombinant protein using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

-

Enzymatic Reaction:

-

Set up the reaction mixture in a buffer containing:

-

Purified cGAS enzyme

-

ATP and GTP substrates (radiolabeled ATP, e.g., [α-³²P]ATP, can be used for detection)

-

Divalent metal ions (e.g., Mg²⁺, Mn²⁺)

-

DNA ligand (e.g., herring testis DNA, interferon-stimulatory DNA)

-

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human cGAS).

-

-

Product Detection and Quantification:

-

Stop the reaction by adding EDTA.

-

Treat the reaction mixture with alkaline phosphatase to remove unincorporated nucleotides.

-

Separate the cyclic dinucleotide product from the remaining substrates using thin-layer chromatography (TLC).

-

Detect the radiolabeled CDN product by autoradiography.

-

Quantify the amount of product to determine the enzyme's activity.

-

Visualizations

Figure 1. Evolutionary trajectory of the cGAS-STING signaling pathway.

Figure 2. Workflow for phylogenetic analysis of cGAS and STING proteins.

Conclusion

The cGAS-STING pathway provides a compelling case study in molecular evolution, illustrating how a primordial defense system can be repurposed and elaborated upon to generate new and more complex biological functions. From its origins as a bacterial anti-phage mechanism to its role as a central regulator of innate immunity in vertebrates, the pathway has been shaped by a continuous evolutionary arms race between hosts and their pathogens. Understanding the evolutionary history of the cGAS-STING pathway not only provides fundamental insights into the origins of immunity but also offers a framework for the development of novel therapeutics that can modulate its activity for the treatment of a wide range of human diseases. The remarkable conservation of the core components of this pathway across vast evolutionary distances underscores its fundamental importance in maintaining organismal health.

References

- 1. cGAS-STING: insight on the evolution of a primordial antiviral signaling cassette - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS Goes Viral: A Conserved Immune Defense System from Bacteria to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolutionary Origins of cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarworks.brandeis.edu]

- 5. [PDF] Molecular evolutionary and structural analysis of the cytosolic DNA sensor cGAS and STING | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | The Emerging Role of STING in Insect Innate Immune Responses and Pathogen Evasion Strategies [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 11. The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2',3'-cGAMP Sodium Salt: Biochemical Properties, Signaling, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the biochemical and physical properties of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) sodium salt, a critical second messenger in the innate immune system. This document details its role in the cGAS-STING signaling pathway, presents its key physicochemical characteristics in a structured format, and offers detailed protocols for essential experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

2',3'-cGAMP is an endogenous cyclic dinucleotide that functions as a potent activator of the Stimulator of Interferon Genes (STING) pathway, a central component of the innate immune response to cytosolic DNA.[1][2][3] Synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of double-stranded DNA (dsDNA) in the cytoplasm, 2',3'-cGAMP initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This response is crucial for host defense against pathogens and cellular stress. The sodium salt form of 2',3'-cGAMP is a stable and soluble formulation commonly used in research to investigate the cGAS-STING pathway and its therapeutic potential in areas such as oncology and infectious diseases.

Biochemical and Physical Properties

The biochemical and physical properties of 2',3'-cGAMP sodium salt are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: General Properties

| Property | Value | References |

| Alternate Names | 2'-3'-Cyclic GMP-AMP, Guanosine-Adenosine 2',3'-cyclic monophosphate | [1][3] |

| CAS Number | 1441190-66-4 | [1][2] |

| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₃P₂ | [1][3] |

| Molecular Weight | 718.37 g/mol | [3][6][7] |

| Physical State | Solid, powder | [3][8] |

| Purity | ≥95% to >98% (typically by HPLC) | [1][5][7][8] |

Table 2: Solubility and Storage

| Property | Value | References |

| Solubility | Water: ≥7.56 mg/mL to 50 mg/mL (or 50 mM) DMSO: 50 mg/mL to 100 mg/mL | [1][2][5][6][7] |

| Storage (Lyophilized) | Store at -20°C, desiccated. Stable for at least 24 months. | [1] |

| Storage (In Solution) | Store at -20°C. Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [1][8] |

Table 3: Biological Activity

| Parameter | Value | References |

| Binding Affinity (Kd) to human STING | 3.79 nM | [1][3][6] |

| Binding Affinity (Kd) to rat STING | 120 nM | [7][9] |

| EC₅₀ for IFN-β induction (L929 cells) | 19.4 nM | [10] |

| EC₅₀ for STING activation (293T cells) | 0.02 µM (for wild-type, R71H/G230A/R293Q mutant) 0.04 µM (for G230A/R293Q mutant) | [6] |

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical mechanism for detecting cytosolic DNA and initiating an innate immune response. The following diagram illustrates the key steps in this pathway.

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound salt.

Synthesis and Purification of 2',3'-cGAMP (Enzymatic)

This protocol describes the enzymatic synthesis of 2',3'-cGAMP using recombinant cGAS.

Materials:

-

Recombinant murine cGAS (mcGAS)

-

ATP and GTP solutions

-

dsDNA (e.g., herring testis DNA)

-

HEPES buffer

-

Anion exchange chromatography column

-

HPLC system for purification and quantification

-

3 kDa MWCO filtration system

Procedure:

-

Enzymatic Reaction:

-

In a reaction vessel, combine purified recombinant mcGAS (e.g., 0.1 µM), dsDNA (e.g., 2 nM), ATP (e.g., 100-400 µM), and GTP (e.g., 100-400 µM) in HEPES buffer.

-

Incubate the reaction mixture at 37°C for a specified duration (e.g., 2-4 hours).

-

-

Purification:

-

Terminate the reaction and clarify the mixture by centrifugation.

-

Load the supernatant onto an anion exchange chromatography column.

-

Elute 2',3'-cGAMP using a salt gradient.

-

Concentrate the fractions containing 2',3'-cGAMP using a vacuum centrifuge.

-

Further purify and desalt the concentrated sample using a 3 kDa MWCO filtration system.

-

-

Quantification and Quality Control:

Caption: Workflow for the enzymatic synthesis and purification of 2',3'-cGAMP.

In Vitro STING Activation Assay

This protocol details how to assess STING activation in cultured cells by monitoring the phosphorylation of STING and IRF3.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for STING

-

This compound salt

-

Transfection reagent (e.g., Lipofectamine)

-

Digitonin

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against p-STING, STING, p-IRF3, and IRF3

-

HRP-conjugated secondary antibodies

-

Western blot equipment and reagents

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells to 50-70% confluency.

-

Transfect cells with the STING expression plasmid using a suitable transfection reagent.

-

-

Cell Stimulation:

-

24 hours post-transfection, permeabilize the cells with digitonin buffer.

-

Stimulate the cells with varying concentrations of 2',3'-cGAMP (e.g., 0-10 µg/mL) for a specified time (e.g., 30 minutes to 6 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a Bradford assay or similar method.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-STING, STING, p-IRF3, and IRF3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Caption: Workflow for assessing STING activation by Western blot.

Quantification of IFN-β Induction

This protocol describes the measurement of IFN-β production in response to 2',3'-cGAMP stimulation using ELISA and RT-qPCR.

Materials:

-

THP-1 cells or human PBMCs

-

This compound salt

-

IFN-β ELISA kit

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR master mix and instrument

Procedure: A. IFN-β Protein Quantification (ELISA):

-

Cell Stimulation:

-

Seed THP-1 cells or PBMCs and stimulate with a dose-range of 2',3'-cGAMP.

-

Incubate for a specified time (e.g., 6-24 hours) to allow for IFN-β secretion.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

ELISA:

-

Perform the IFN-β ELISA according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of IFN-β based on a standard curve.

-

B. IFN-β mRNA Quantification (RT-qPCR):

-

Cell Stimulation and RNA Extraction:

-

Stimulate cells with 2',3'-cGAMP as described above.

-

Lyse the cells at various time points and extract total RNA using a suitable kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA.

-

-

RT-qPCR:

-

Perform RT-qPCR using primers for IFN-β and a housekeeping gene.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of IFN-β mRNA.

-

Assessment of M2 Macrophage Repolarization

This protocol outlines a method to assess the ability of 2',3'-cGAMP to repolarize M2-like macrophages towards an M1-like phenotype.

Materials:

-

Human peripheral blood monocytes or a macrophage cell line (e.g., THP-1)

-

M-CSF, IL-4, IL-10, TGF-β for M2 polarization

-

This compound salt

-

Antibodies for flow cytometry (e.g., anti-CD80, anti-CD206)

-

Reagents for ELISA (e.g., TNF-α, IL-12)

-

Reagents for qRT-PCR (e.g., primers for iNOS, Arg1)

Procedure:

-

Generation of M2-like Macrophages:

-

Differentiate monocytes into macrophages using M-CSF.

-

Polarize the macrophages towards an M2 phenotype by treating with IL-4, IL-10, and TGF-β.

-

-

Repolarization with 2',3'-cGAMP:

-

Treat the M2-like macrophages with 2',3'-cGAMP for 24-48 hours.

-

-

Phenotypic Analysis:

-

Flow Cytometry: Analyze the expression of M1 (e.g., CD80) and M2 (e.g., CD206) surface markers.

-

ELISA: Measure the secretion of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines in the culture supernatant.

-

qRT-PCR: Analyze the gene expression of M1 (e.g., iNOS) and M2 (e.g., Arg1) markers.

-

Conclusion

This compound salt is an indispensable tool for studying the cGAS-STING pathway and its diverse roles in immunity, disease, and therapeutics. A thorough understanding of its biochemical and physical properties, as well as standardized experimental protocols, is essential for obtaining reliable and reproducible results. This technical guide provides a comprehensive resource to aid researchers in their investigation of this critical signaling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]

- 7. researchgate.net [researchgate.net]

- 8. support.nanotempertech.com [support.nanotempertech.com]

- 9. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Precise Mechanism of 2',3'-cGAMP Interaction with STING

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and the Stimulator of Interferon Genes (STING) protein. Understanding this critical step in the cGAS-STING pathway is fundamental for the development of novel therapeutics targeting cancer, autoimmune disorders, and infectious diseases.

Introduction to the cGAS-STING Pathway

The cGAS-STING pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection or cellular damage.[1][2] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and synthesizes the endogenous second messenger 2',3'-cGAMP from ATP and GTP.[3] This unique cyclic dinucleotide then binds directly to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4]

Molecular Architecture of STING

STING is a homodimeric protein with a distinct architecture crucial for its function. Each monomer consists of approximately 379 amino acids and is composed of three key regions:[1][3]

-

N-Terminal Transmembrane (TM) Domain: Comprising four transmembrane helices that anchor the protein to the ER membrane.[3]

-

Cytoplasmic Ligand-Binding Domain (LBD): A globular domain responsible for dimerization and direct interaction with 2',3'-cGAMP. The two LBDs of the homodimer form a "butterfly-shaped" structure with a central binding cleft.[3][5]

-

C-Terminal Tail (CTT): A flexible tail region containing conserved phosphorylation sites that serve as a docking platform for downstream signaling molecules, most notably TANK-binding kinase 1 (TBK1).[3]

In its inactive, or apo, state, the STING dimer adopts an "open" conformation.

The Ligand: 2',3'-cGAMP

2',3'-cGAMP is a non-canonical cyclic dinucleotide with a unique structural feature: mixed phosphodiester linkages. It contains one 2',5' linkage between the guanosine monophosphate (GMP) and adenosine monophosphate (AMP), and one 3',5' linkage between the AMP and GMP.[6][7] This asymmetry is critical for its high-affinity and specific binding to the symmetric STING dimer, distinguishing it from bacterial cyclic dinucleotides like c-di-GMP.[8]

The Interaction Mechanism: A Step-by-Step Activation

The binding of 2',3'-cGAMP to STING is not a simple lock-and-key interaction but a dynamic process that induces a series of profound conformational changes, leading to signal activation.

Step 1: Ligand Binding and LBD Closure

2',3'-cGAMP binds within the central cleft at the interface of the two LBDs of the STING dimer.[9] This binding event triggers a significant conformational change. The "wings" of the butterfly-shaped dimer close inward, moving approximately 20 Å closer to embrace the ligand.[1][6] A previously disordered loop region (residues 155-174) in each monomer forms a four-stranded antiparallel β-sheet that acts as a "lid," effectively sealing the cGAMP molecule within the binding pocket.[5][6][10] This results in a stable, "closed" conformation of the LBD dimer.[11][12]

Step 2: Large-Scale Domain Rearrangement

The cGAMP-induced closure of the LBD is coupled to a dramatic, large-scale structural rearrangement of the entire full-length STING dimer. Cryo-electron microscopy (cryo-EM) studies have revealed that the closed LBD rotates approximately 180° relative to the transmembrane domain assembly.[5][13][14] This substantial rotation is a key transduction step, translating the ligand binding event in the cytosol into a structural change across the entire protein complex.

Step 3: Oligomerization

The 180° rotation of the LBD exposes a new protein-protein interface on the side of the dimer.[5][14] This newly available surface allows cGAMP-bound STING dimers to pack side-by-side, leading to the formation of tetramers and higher-order oligomers.[4][5][14] This oligomerization is an essential step for signal amplification and the creation of a signaling scaffold.

Step 4: Downstream Signal Activation

The formation of STING oligomers on the ER membrane creates a concentrated platform for the recruitment and activation of the kinase TBK1. TBK1 is recruited to the C-terminal tails of the activated STING oligomers.[3] This proximity facilitates the trans-autophosphorylation and activation of TBK1, which then phosphorylates STING on its CTT.[11] The phosphorylated CTT becomes a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][11] TBK1 then phosphorylates the recruited IRF3, causing it to dimerize and translocate to the nucleus, where it drives the transcription of genes for type I interferons and other inflammatory cytokines.[2][4]

Quantitative Binding Data

The binding affinity of 2',3'-cGAMP for STING is significantly higher than that of other cyclic dinucleotides, highlighting the specificity of the interaction.

| Ligand | Target | Method | Dissociation Constant (Kd) | Reference |

| 2',3'-cGAMP | Human STING | Not Specified | ~4 nM | [6] |

| c-di-GMP | Human STING | Not Specified | ~1.5 µM | [10] |

| 3',3'-cGAMP | Human STING | Not Specified | Several hundred-fold lower affinity than 2',3'-cGAMP | [6][15] |

| 2',2'-cGAMP | Human STING | Not Specified | ~75 times lower affinity than 2',3'-cGAMP | [15] |

Note: Binding affinities can vary based on experimental conditions, protein constructs (full-length vs. LBD), and species.

Key Experimental Protocols

The mechanism of 2',3'-cGAMP-STING interaction has been elucidated through a combination of structural biology, biophysical, and cell-based assays.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the full-length STING protein in its various conformational states.

Objective: To determine the high-resolution 3D structure of STING in its apo (inactive), cGAMP-bound dimeric, and cGAMP-bound oligomeric states.[5][13][16]

Methodology:

-

Protein Expression and Purification: Full-length human or chicken STING is expressed in insect or mammalian cells and purified in the presence of detergents to maintain its solubility.

-

Complex Formation: For ligand-bound states, purified STING is incubated with a molar excess of 2',3'-cGAMP.

-

Vitrification: A small volume of the protein solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This traps the protein complexes in a thin layer of vitreous ice.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting thousands of movies of the protein particles in different orientations.

-

Image Processing: Individual particle images are extracted, aligned, and classified to remove noise and low-quality images. 2D class averages are generated, followed by the reconstruction of 3D models.

-

Model Building and Refinement: An atomic model of the STING protein is built into the final 3D density map and refined to high resolution.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This is a competitive immunoassay used to quantify the binding of compounds to STING in a high-throughput format.

Objective: To measure the binding affinity of 2',3'-cGAMP or screen for small molecule inhibitors/agonists that compete for the binding pocket.[17][18]

Methodology:

-

Reagent Preparation: The assay uses three main components:

-

His-tagged recombinant human STING protein.

-

A fluorescently labeled STING ligand (e.g., cGAMP-d2).

-

An anti-His antibody labeled with a Terbium (Tb) cryptate donor fluorophore.

-

-

Assay Setup: Reagents are added to a low-volume 384-well plate. In the absence of a competitor, the binding of the His-tagged STING to the cGAMP-d2 brings the Tb donor and d2 acceptor into close proximity, resulting in a high Förster Resonance Energy Transfer (FRET) signal.

-

Competition: Test compounds (or unlabeled 2',3'-cGAMP for standard curves) are added to the wells. If the compound binds to STING, it displaces the labeled ligand, separating the donor and acceptor fluorophores and causing a decrease in the FRET signal.

-

Data Analysis: The HTRF signal is measured using a compatible plate reader. The decrease in signal is proportional to the binding affinity of the test compound. IC₅₀ values are calculated from the dose-response curves.

Western Blotting for STING Pathway Activation

This technique is used to detect the functional output of STING activation by measuring the phosphorylation of downstream signaling proteins.

Objective: To confirm that 2',3'-cGAMP binding leads to the phosphorylation of STING, TBK1, and IRF3.[5][19]

Methodology:

-

Cell Culture and Stimulation: A suitable cell line (e.g., THP-1 monocytes or HEK293T cells transfected with STING) is treated with 2',3'-cGAMP for a specified time course (e.g., 0-6 hours).[20]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3). Antibodies against the total forms of these proteins are used as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the phosphorylated protein signal indicates pathway activation.

Conclusion

The interaction of 2',3'-cGAMP with STING is a highly regulated, multi-step process characterized by a cascade of precise conformational changes. The initial binding event induces a "closed" LBD conformation, which triggers a dramatic 180° rotation of the LBD relative to the TM domains. This large-scale rearrangement facilitates the side-by-side oligomerization of STING dimers, creating a scaffold essential for the recruitment and activation of downstream kinases and transcription factors. A thorough understanding of this intricate mechanism at the molecular level is paramount for the rational design of STING agonists for cancer immunotherapy and antagonists for the treatment of STING-associated autoimmune diseases.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular basis for the specific recognition of the metazoan cyclic GMP-AMP by the innate immune adaptor protein STING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cryo-EM structures of STING reveal ... | Article | H1 Connect [archive.connect.h1.co]

- 15. mdpi.com [mdpi.com]

- 16. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP-AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]

- 19. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Pivotal Role of the 2'-5' Phosphodiester Linkage in 2',3'-cGAMP Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of cyclic GMP-AMP (cGAMP) as the endogenous second messenger in the cGAS-STING innate immunity pathway has revolutionized our understanding of cytosolic DNA sensing. A unique feature of mammalian cGAMP, designated as 2',3'-cGAMP, is its non-canonical molecular structure, which contains a mixed phosphodiester linkage composition: one 2'-5' and one 3'-5' bond. This technical guide provides an in-depth exploration of the critical role this 2'-5' phosphodiester linkage plays in the lifecycle of 2',3'-cGAMP, from its precise enzymatic synthesis by cGAS to its high-affinity recognition by STING and its eventual degradation. We will dissect the structural and functional implications of this unique chemical bond, present quantitative data in structured tables, detail relevant experimental protocols, and provide visual diagrams of key processes to offer a comprehensive resource for professionals in the field.

Introduction: A Non-Canonical Second Messenger

The innate immune system relies on pattern recognition receptors to detect molecular signatures of pathogens or cellular damage. The cGAS-STING pathway is a central component of this surveillance system, responsible for detecting the presence of DNA in the cytoplasm—a hallmark of viral infection or cellular stress. Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of a second messenger molecule.[1][2][3][4] Initially thought to be a canonical cyclic dinucleotide with two 3'-5' linkages, subsequent research revealed that the cGAMP produced by mammalian cGAS possesses an unprecedented mixed-linkage structure: c[G(2',5')pA(3',5')p], now commonly referred to as 2',3'-cGAMP.[5][6][7] This molecule contains a phosphodiester bond between the 2'-hydroxyl of guanosine and the 5'-phosphate of adenosine, and a second bond between the 3'-hydroxyl of adenosine and the 5'-phosphate of guanosine.[5][7][8] This seemingly subtle structural variation, the presence of the 2'-5' linkage, is not a random occurrence but a key determinant of 2',3'-cGAMP's biological function, conferring high specificity and potency in the activation of the downstream adaptor protein, STING (Stimulator of Interferon Genes).[5][9]

The Two-Step Synthesis of 2',3'-cGAMP by cGAS

The biosynthesis of 2',3'-cGAMP by cGAS is a sophisticated, two-step enzymatic process that ensures the specific formation of the mixed-linkage structure.[5][6] The presence of dsDNA induces a conformational change in cGAS, creating a catalytic pocket that accommodates one molecule of GTP and one molecule of ATP.[10][11]

-

Formation of the Linear 2'-5' Intermediate: The first catalytic step involves a nucleophilic attack from the 2'-hydroxyl group of the bound GTP on the α-phosphate of the bound ATP. This reaction forms a linear intermediate, pppG(2'-5')A, with the characteristic 2'-5' phosphodiester bond.[5][12]

-

Cyclization via 3'-5' Linkage: In the second step, the same cGAS active site facilitates the cyclization. The 3'-hydroxyl group of the adenosine moiety in the linear intermediate attacks the α-phosphate of the guanosine moiety, forming the 3'-5' phosphodiester bond and releasing pyrophosphate. This final step results in the formation of the cyclic molecule, 2',3'-cGAMP.[5][12]

This ordered, two-step mechanism is crucial for the exclusive production of the 2',3'-cGAMP isomer, distinguishing it from bacterial cyclic dinucleotides which typically contain only 3'-5' linkages.[13]

STING Recognition and Activation: The Structural Imperative of the 2'-5' Linkage

The primary role of 2',3'-cGAMP is to act as a direct ligand for STING, an endoplasmic reticulum-resident transmembrane protein.[1][14] The unique conformation imposed by the 2'-5' linkage is paramount for high-affinity binding and subsequent STING activation.

Binding Affinity and Specificity

The 2'-5' linkage forces 2',3'-cGAMP into a more compact, organized conformation in its free state, which closely resembles the conformation it adopts when bound to STING.[15] This pre-organized structure minimizes the energetic cost of binding, contributing to its remarkably high affinity for the STING dimer.[15] In contrast, isomers with only 3'-5' or other linkage combinations are more flexible and require a larger conformational change to fit into the STING binding pocket, resulting in significantly weaker binding.[15]

Mammalian 2',3'-cGAMP binds to human STING with nanomolar affinity, which is several orders of magnitude stronger than bacterial cyclic dinucleotides like 3',3'-c-di-GMP or 3',3'-cGAMP.[10][14][15][16] This high degree of specificity ensures that the immune system mounts a robust response to endogenous danger signals while maintaining a relatively lower sensitivity to common bacterial signals recognized through other pathways.

Quantitative Binding Data

| Ligand | Linkage(s) | Binding Affinity (Kd) to Human STING | Reference(s) |

| 2',3'-cGAMP | 2'-5', 3'-5' | ~4-5 nM | [10][17] |

| 3',3'-cGAMP | 3'-5', 3'-5' | >1 µM | [17] |

| 2',2'-cGAMP | 2'-5', 2'-5' | Moderate Affinity (~5.3 µM) | [15][18] |

| 3',2'-cGAMP | 3'-5', 2'-5' | Weak Affinity | [15] |

| c-di-GMP | 3'-5', 3'-5' | ~µM range | [14] |

STING Conformational Change and Downstream Signaling

STING exists as a homodimer. The binding of a single molecule of 2',3'-cGAMP into a cleft formed by the dimer interface acts as a molecular glue, inducing a dramatic conformational change.[7][10] This change involves a ~180° rotation of the STING ligand-binding domains relative to the transmembrane domain and a significant closing of the "lid" region over the bound cGAMP.[10][18] This "closed" conformation promotes the oligomerization of STING dimers, which is a critical step for its trafficking from the ER to the Golgi apparatus.[14][19] In the Golgi, the C-terminal tail of STING becomes accessible for the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor IRF3.[14][19] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other inflammatory cytokines, culminating in an antiviral and pro-inflammatory state.[14][19]

Metabolic Stability and Degradation

The duration and intensity of STING signaling are tightly regulated, in part, by the metabolic stability of 2',3'-cGAMP. The mixed phosphodiester linkages not only dictate its bioactivity but also its susceptibility to enzymatic degradation.

Hydrolysis by ENPP1

The primary enzyme responsible for the hydrolysis of extracellular and ER-lumenal 2',3'-cGAMP is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[17][20] ENPP1 is a transmembrane glycoprotein that can efficiently degrade 2',3'-cGAMP, acting as a key negative regulator of the cGAS-STING pathway.[17][21] The degradation process is sequential, with ENPP1 first hydrolyzing the 2'-5' phosphodiester linkage to produce a linear intermediate (pApG), which is then further processed to 5'-AMP and 5'-GMP.[21] The preference of ENPP1 for 2',3'-cGAMP over its 3',3'-linked isomers underscores the importance of the 2'-5' bond as a recognition motif for this hydrolase.[21]

Kinetic Parameters of ENPP1

| Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| 2',3'-cGAMP | 15 | 4 | [20] |

| ATP | 20 | 12 | [20] |

Resistance to Other Nucleases

The 2'-5' linkage provides a degree of resistance to certain nucleases that preferentially cleave 3'-5' bonds. Early characterization studies used enzymes like S1 nuclease and ribonuclease T2, which can cleave 3'-5' linkages but not the 2'-5' bond in 2',3'-cGAMP, to deduce its structure.[5] This inherent stability against a broader range of phosphodiesterases may help preserve the integrity of 2',3'-cGAMP in the cytosol, allowing it to reach its target, STING, before degradation. However, the development of therapeutic STING agonists often involves modifying the phosphodiester backbone (e.g., with phosphorothioates) to further enhance resistance to degradation by enzymes like ENPP1.[22][23][24]

Experimental Protocols

Reproducible and accurate quantification of 2',3'-cGAMP function is essential for research and drug development. Below are detailed methodologies for key experiments.

In Vitro cGAS Activity Assay

This protocol describes the enzymatic synthesis of 2',3'-cGAMP using recombinant cGAS.

Objective: To measure the production of 2',3'-cGAMP from ATP and GTP by cGAS in the presence of a DNA agonist.

Materials:

-

Recombinant human or mouse cGAS protein

-

Herring Testis DNA (HT-DNA) or other dsDNA agonist

-

ATP and GTP nucleotide solutions (10 mM stocks)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

Quenching Solution: 0.5 M EDTA

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

-

25 µL of 2x Assay Buffer

-

5 µL of HT-DNA (to a final concentration of 20 µg/mL)

-

5 µL of ATP/GTP mix (to a final concentration of 1 mM each)

-

x µL of recombinant cGAS (e.g., to a final concentration of 100 nM)

-

Nuclease-free water to 50 µL.

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

Incubate for the desired time (e.g., 60 minutes). Time courses can be performed by stopping reactions at different points.

-

Stop the reaction by adding 5 µL of Quenching Solution (0.5 M EDTA).

-

Heat the samples at 95°C for 5 minutes to denature the cGAS protein.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured protein and DNA.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Analyze the sample by reverse-phase HPLC. 2',3'-cGAMP can be separated and quantified by its retention time compared to a known standard and by integrating the peak area at 254 nm.

STING Binding Assay using Isothermal Titration Calorimetry (ITC)

This protocol measures the thermodynamic parameters of cGAMP binding to STING.

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between 2',3'-cGAMP and the STING C-terminal domain (CTD).

Materials:

-

Purified, recombinant STING CTD (e.g., residues 139-379)

-

Lyophilized 2',3'-cGAMP

-

ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, degassed

-

Isothermal Titration Calorimeter

Procedure:

-

Thoroughly dialyze the STING CTD protein against the ITC buffer to ensure buffer matching.

-

Dissolve the 2',3'-cGAMP in the final dialysis buffer to the desired concentration.

-

Prepare the protein sample by diluting the STING CTD in the ITC buffer to a final concentration of ~20-50 µM in the sample cell.

-

Prepare the ligand sample by diluting the 2',3'-cGAMP stock to a concentration ~10-15 times that of the protein (~200-750 µM) for the injection syringe.

-

Degas both protein and ligand solutions immediately before the experiment.

-

Set up the ITC instrument with appropriate parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).

-

Perform the titration experiment, injecting the 2',3'-cGAMP solution into the sample cell containing the STING CTD.

-

Analyze the resulting data (heat change per injection) by fitting it to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to calculate Kd, ΔH, and n.

ENPP1 Hydrolysis Assay

This protocol measures the degradation of 2',3'-cGAMP by ENPP1.

Objective: To determine the rate of 2',3'-cGAMP hydrolysis by recombinant ENPP1.

Materials:

-

Recombinant ENPP1

-

2',3'-cGAMP (radiolabeled [α-³²P]ATP can be used in the synthesis step for tracking, or unlabeled for HPLC analysis)

-

Hydrolysis Buffer: e.g., 50 mM Tris-HCl (pH 9.0), 150 mM NaCl, 1 mM CaCl₂, 1 µM ZnCl₂

-

Thin-Layer Chromatography (TLC) plates or HPLC system

Procedure:

-

Prepare reaction mixtures containing Hydrolysis Buffer and 2',3'-cGAMP at a desired concentration (e.g., 50 µM).

-

Pre-warm the mixtures to 37°C.

-

Initiate the reaction by adding recombinant ENPP1 (e.g., to a final concentration of 10 nM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and quench it immediately (e.g., by adding EDTA or by heating).

-

Analyze the samples to separate the substrate (2',3'-cGAMP) from the product (linear intermediate or mononucleotides).

-

If using radiolabeled cGAMP: Spot the quenched reaction onto a TLC plate, develop the chromatogram, and quantify the substrate and product spots using a phosphorimager.

-

If using unlabeled cGAMP: Analyze the samples by HPLC as described in Protocol 5.1.

-

-

Calculate the rate of hydrolysis by plotting the decrease in substrate or increase in product over time. Kinetic parameters (Km, Vmax) can be determined by measuring initial rates at varying substrate concentrations.

Conclusion

The 2'-5' phosphodiester linkage is not merely a structural curiosity but the central feature that defines the function of 2',3'-cGAMP as a potent and specific second messenger. It is the key to a highly orchestrated molecular lifecycle: its formation is precisely controlled by the two-step mechanism of cGAS; its presence dictates a unique molecular conformation essential for high-affinity binding and activation of STING; and it serves as a recognition site for the degrading enzyme ENPP1, ensuring the timely termination of the immune signal. For researchers and drug developers, understanding the profound impact of this single chemical bond is critical for dissecting the complexities of innate immunity and for the rational design of novel STING-modulating therapeutics.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reidenbach.evsc.virginia.edu [reidenbach.evsc.virginia.edu]

- 3. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]

- 4. Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cGAS produces a 2′-5′-linked cyclic dinucleotide second messenger that activates STING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. invivogen.com [invivogen.com]

- 10. researchgate.net [researchgate.net]

- 11. The structural basis for 2′−5′/3′−5′-cGAMP synthesis by cGAS (Journal Article) | OSTI.GOV [osti.gov]

- 12. 10th anniversary of discovering cGAMP: synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2′,3′ cGAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 17. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Role of 2',3'-cGAMP as a Second Messenger in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection and cellular damage. Central to this signaling cascade is the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), synthesized by cGAS upon dsDNA binding. This document provides a comprehensive technical overview of the molecular mechanisms through which 2',3'-cGAMP orchestrates a potent innate immune response. It details the synthesis of 2',3'-cGAMP, its binding to and activation of STING, and the subsequent downstream signaling events culminating in the production of type I interferons and other pro-inflammatory cytokines. This guide also includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate the complex signaling and experimental workflows.

The cGAS-STING Signaling Pathway: An Overview

The innate immune system relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Cytosolic dsDNA, which can originate from viruses, bacteria, or damaged host cells, is a potent activator of innate immunity. The cGAS-STING pathway is the primary mechanism for cytosolic dsDNA sensing in most cell types.

The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS).[1] Upon direct interaction with dsDNA in the cytoplasm, cGAS undergoes a conformational change and is catalytically activated.[2] Activated cGAS utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates to synthesize the cyclic dinucleotide 2',3'-cGAMP.[2][3] This molecule is unique in its mixed phosphodiester linkages (2'-5' and 3'-5'), which distinguish it from bacterial cyclic dinucleotides.[4]

2',3'-cGAMP then functions as a second messenger, diffusing through the cytoplasm to bind to the STING protein, an adaptor protein resident on the endoplasmic reticulum (ER) membrane.[1] The binding of 2',3'-cGAMP to STING induces a significant conformational change in the STING dimer, leading to its activation.[5] Activated STING translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[6] This trafficking is a crucial step for downstream signaling.

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[6] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[9] In addition to the IRF3 axis, STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[4]

Quantitative Data in the cGAS-STING Pathway

The following tables summarize key quantitative data related to the interactions and enzymatic activities within the cGAS-STING pathway.

| Ligand | Receptor/Enzyme | Binding Affinity (Kd) | Method | Reference |

| 2',3'-cGAMP | Human STING | 4.6 nM | Not Specified | [10] |

| 2',3'-cGAMP | Human STING | 3.79 nM | Not Specified | [11] |

| c-di-GMP | Human STING | 1.21 µM | Isothermal Titration Calorimetry (ITC) | [5] |

| Enzyme | Substrate | Km | kcat | kcat/Km (µM-1min-1) | Reference |

| cGAS | ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min⁻¹ | 0.0059 | [12] |

| cGAS | GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min⁻¹ | 0.028 | [12] |

| Agonist | Cell Type | EC50 for IFNβ secretion | Reference |

| 2',3'-cGAMP | Human PBMCs | ~70 µM | [13] |

| 2',3'-cGAMP | THP-1 cells | 124 µM | [13] |

| 2',3'-cGAM(PS)2 (Rp/Sp) | THP-1 cells | 39.7 µM | [13] |

| 2',3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 cells | 10.5 µM | [13] |

Signaling Pathway and Experimental Workflow Diagrams

The cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling cascade.

Experimental Workflow: In Vitro cGAS Activity Assay

Caption: Workflow for in vitro cGAS activity assay.

Experimental Workflow: Cellular STING Activation Assay

Caption: Workflow for cellular STING activation assay.

Experimental Protocols

In Vitro cGAS Activity Assay

This protocol is designed to measure the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.

Materials:

-

Recombinant human cGAS (10-50 nM final concentration)

-

dsDNA (e.g., Herring Testis DNA, 5-10 ng/µL final concentration)

-

ATP (100 µM final concentration)

-

GTP (100 µM final concentration)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

Test inhibitor (e.g., G140)

-

96-well or 384-well assay plates

-

2',3'-cGAMP quantification kit (e.g., ELISA, TR-FRET)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

Thaw recombinant cGAS, dsDNA, ATP, and GTP on ice.

-

Prepare a master mix of cGAS and dsDNA in Assay Buffer.

-

Prepare a master mix of ATP and GTP in Assay Buffer.

-

-

Assay Plate Setup:

-

Add the serially diluted inhibitor or vehicle control to the appropriate wells of the assay plate.

-

Add the cGAS/dsDNA master mix to each well.

-

Include control wells:

-

No Enzyme Control: Assay Buffer without cGAS.

-

No Inhibitor Control (100% Activity): Vehicle control.

-

No DNA Control: Assay Buffer without dsDNA.

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the ATP/GTP master mix to all wells.

-

Mix the plate gently.

-

Incubate the plate at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

-

cGAMP Quantification:

-

Data Analysis:

-

Subtract the background signal (No Enzyme Control) from all other readings.

-

Normalize the data to the No Inhibitor Control (100% activity).

-

Plot the normalized cGAMP production as a function of the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cellular Assay for STING Activation: Western Blot for IRF3 Phosphorylation

This protocol describes the detection of IRF3 phosphorylation as a marker for STING pathway activation in cultured cells.[7][17][18]

Materials:

-

Cultured cells (e.g., MEFs, THP-1, HEK293T)

-

dsDNA (e.g., ISD90) or 2',3'-cGAMP

-

Transfection reagent (for dsDNA)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Stimulation:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Stimulate the cells by transfecting with dsDNA or treating with 2',3'-cGAMP for a predetermined time (e.g., 1-4 hours) to capture peak phosphorylation.[19] Include an untreated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate with ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (whole cell lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates with lysis buffer and 4x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-phospho-IRF3 and anti-IRF3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane for a loading control like β-actin.

-

Cellular Assay for STING Activation: ELISA for IFN-β Production

This protocol outlines the quantification of secreted IFN-β in cell culture supernatants as a downstream marker of STING activation.[15][17]

Materials:

-

Cultured cells

-

dsDNA or 2',3'-cGAMP

-

Transfection reagent

-

Human or mouse IFN-β ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation:

-

Seed cells in a 24-well or 96-well plate.

-

Stimulate the cells as described in the Western Blot protocol, but for a longer duration (e.g., 18-24 hours) to allow for IFN-β secretion.[19]

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatant without disturbing the cell layer.

-

-

IFN-β ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples (supernatants) to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Incubating with a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

-

Immunofluorescence Microscopy for STING Trafficking

This protocol allows for the visualization of STING translocation from the ER to the Golgi apparatus upon activation.

Materials:

-

Cells grown on glass coverslips

-

dsDNA or 2',3'-cGAMP for stimulation

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibodies: anti-STING, anti-GM130 (Golgi marker) or anti-Calreticulin (ER marker)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Stimulation:

-

Seed cells on sterile glass coverslips in a multi-well plate.

-

Stimulate the cells with dsDNA or 2',3'-cGAMP for a time course (e.g., 0, 1, 2, 4 hours) to observe the trafficking dynamics.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

Regulation of the cGAS-STING Pathway by Post-Translational Modifications

The activity of the cGAS-STING pathway is tightly regulated by a variety of post-translational modifications (PTMs), which can either enhance or suppress signaling. These modifications affect protein stability, localization, and interactions with other signaling components.

Key PTMs in the cGAS-STING Pathway:

-

Phosphorylation: As described, phosphorylation of STING by TBK1 is essential for the recruitment and activation of IRF3.[9] Conversely, phosphatases can dephosphorylate STING to terminate the signal.

-

Ubiquitination: Ubiquitin chains of different linkages can have opposing effects on STING signaling. K63-linked ubiquitination of STING is thought to promote the recruitment of TBK1 and activation of the IRF3 pathway, while K48-linked ubiquitination can target STING for proteasomal degradation, thereby downregulating the response.

-

SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins to STING has been shown to negatively regulate its activity.

-